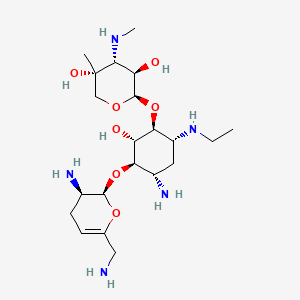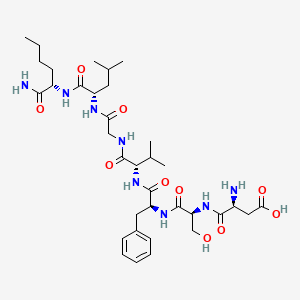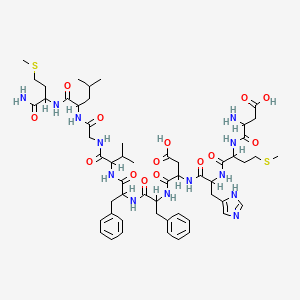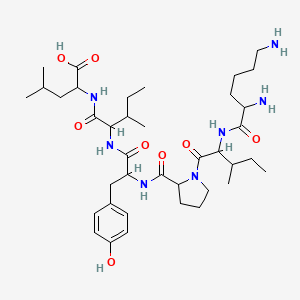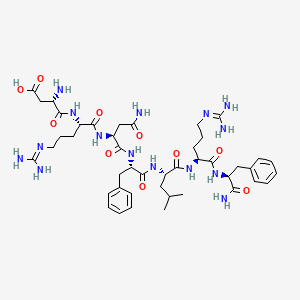
Palbociclib
Descripción general
Descripción
Palbociclib es un medicamento desarrollado por Pfizer para el tratamiento del cáncer de mama con receptor hormonal positivo y receptor 2 del factor de crecimiento epidérmico humano negativo . Es un inhibidor selectivo de las cinasas dependientes de ciclinas 4 y 6, que juegan un papel crucial en la regulación del ciclo celular . This compound fue el primer inhibidor de la cinasa dependiente de ciclinas 4 y 6 en ser aprobado como terapia contra el cáncer .
Aplicaciones Científicas De Investigación
Palbociclib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En medicina, se utiliza principalmente para tratar el cáncer de mama avanzado o metastásico con receptor hormonal positivo y receptor 2 del factor de crecimiento epidérmico humano negativo . Además, se ha estudiado this compound por su capacidad para estabilizar las estructuras de cuádruplex G de c-Myc, lo que podría tener implicaciones para el tratamiento del cáncer .
Mecanismo De Acción
Palbociclib ejerce sus efectos inhibiendo selectivamente las cinasas dependientes de ciclinas 4 y 6 . Estas cinasas están involucradas en la regulación del ciclo celular, particularmente la transición de la fase G1 a la fase S . Al inhibir estas cinasas, this compound previene la fosforilación de la proteína retinoblastoma, que es necesaria para la progresión del ciclo celular . Esta inhibición conduce al arresto del ciclo celular en la fase G1, evitando así la proliferación de células cancerosas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Palbociclib acts in the cell cycle machinery . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . CDK4 and CDK6 form complexes with cyclin D to promote phosphorylation of the retinoblastoma (Rb) protein, which allows cell cycle progression .
Cellular Effects
This compound inhibits cell viability and blocks cell cycle at the G1 phase, inducing cell senescence . It also inhibits migration and invasion in certain cancer cells . In breast cancer cells, this compound works with hormonal therapy drugs to slow the cancer’s growth and spread .
Molecular Mechanism
This compound is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It blocks the transition from the G1 to the S phase by binding to CDK4/6, inhibiting Rb protein phosphorylation . This prevents the cell from passing the restriction point and exiting G1, thereby halting the cell cycle .
Temporal Effects in Laboratory Settings
This compound has shown significant inhibitory effects in various tumor models in vivo . It has been observed that a short exposure of cells to this compound is sufficient to produce a stable cell-cycle arrest and long-term senescence . After washing out the drug, this compound-treated cells release the drug to the medium, which can induce senescence in susceptible cells .
Dosage Effects in Animal Models
In animal models, this compound has shown significant inhibitory effects on tumor growth at various dosages . The effects of this compound vary with different dosages, with substantial reductions in total tumor volumes and in Ki-67 proliferation marker expression observed .
Metabolic Pathways
This compound is mainly metabolized in the liver via oxidation and sulfonation, primarily by the cytochrome P450 isoenzyme 3A and the sulfotransferase 2A1 . Acylation and glucuronidation are minor metabolic pathways .
Transport and Distribution
This compound concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence . It is released from these vesicles upon dilution or washing out of the extracellular medium .
Subcellular Localization
This compound is stored in acidic vesicles within the cell . This lysosomal trapping of this compound explains the prolonged temporal activity of the drug, its paracrine activity, and its cooperation with other lysosomotropic drugs .
Métodos De Preparación
La preparación de Palbociclib implica varias rutas sintéticas y condiciones de reacción. Un método incluye los siguientes pasos :
Reacción de cierre de anillo: El éster metílico del ácido 2-acetil-2-butenoico y el malononitrilo reaccionan en condiciones alcalinas para generar 1,4,5,6-tetrahidro-2-metoxil-4-metil-5-acetil-6-oxi-3-piridinocarbonitrilo.
Reacción de sustitución: El producto intermedio reacciona con ciclopentano halogenado bajo el efecto de un agente de unión de ácido para generar N-ciclopentil-1,4,5,6-tetrahidro-2-metoxil-4-metil-5-acetil-6-oxi-3-piridinocarbonitrilo.
Reacción de condensación: El producto intermedio reacciona con N-[5-(1-piperazinil)-2-piridinil]guanidina para generar 6-acetil-8-ciclopentil-5,8-dihidro-5-metil-2-[5-(1-piperazinil)-2-piridinil]amino-pirido[2,3-d]pirimidin-7(6H)-ona.
Reacción de deshidrogenación: El producto intermedio reacciona con seleniato de sodio para preparar this compound.
Este método es económico, respetuoso con el medio ambiente y adecuado para la producción industrial .
Análisis De Reacciones Químicas
Palbociclib se somete a varios tipos de reacciones químicas, incluidas reacciones de sustitución, reacciones redox y reacciones de condensación . Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, bromo, ciclopentilamina y seleniato de sodio . Los principales productos formados a partir de estas reacciones incluyen intermediarios como 1,4,5,6-tetrahidro-2-metoxil-4-metil-5-acetil-6-oxi-3-piridinocarbonitrilo y 6-acetil-8-ciclopentil-5,8-dihidro-5-metil-2-[5-(1-piperazinil)-2-piridinil]amino-pirido[2,3-d]pirimidin-7(6H)-ona .
Comparación Con Compuestos Similares
Otros compuestos similares en esta clase incluyen Ribociclib y Abemaciclib . Si bien los tres medicamentos inhiben las cinasas dependientes de ciclinas 4 y 6, tienen diferencias en sus perfiles farmacocinéticos y farmacodinámicos . Por ejemplo, Abemaciclib tiene tres metabolitos activos con potencia similar, mientras que los metabolitos de Palbociclib y Ribociclib no tienen importancia clínica . Además, Abemaciclib tiene una clara relación exposición-eficacia, mientras que tales relaciones para this compound y Ribociclib siguen siendo inconclusas .
Propiedades
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRHEGDXFFMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972590 | |
| Record name | Palbociclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that acts by binding to the ATP pocket with an IC50 in the range of 9-15 nmol/L. It is important to consider that it presents low to absent activity against other kinases. The CDK4/6 kinase is involved, with coregulatory partner cyclin D, in the G1-S transition. Hence, inhibition of this step prevents cell cycle progression in cells in whose this pathway is functioning. This step includes the pathways of the phosphorylation of retinoblastoma protein and the E2F family of transcription factors. | |
| Record name | Palbociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
571190-30-2 | |
| Record name | Palbociclib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571190-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palbociclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palbociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palbociclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALBOCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9ZF61LE7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
263-266 ºC | |
| Record name | Palbociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



